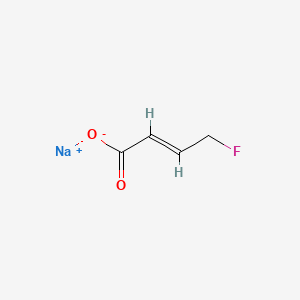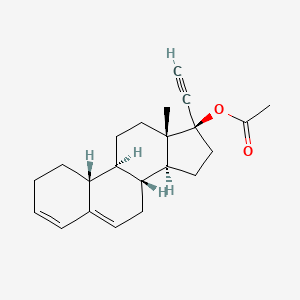
Fluocinolone Acetonide 22-Methyl Homologue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluocinolone Acetonide 22-Methyl Homologue is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of fluocinolone acetonide, which is widely used in dermatology to treat various skin conditions. The addition of a 22-methyl group enhances its pharmacological activity, making it a valuable compound in medical and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluocinolone Acetonide 22-Methyl Homologue involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, acetonide formation, and methylation. The fluorination step is crucial as it significantly enhances the compound’s anti-inflammatory activity. Common reagents used in these reactions include fluorinating agents like hydrogen fluoride and acetic anhydride for acetonide formation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like bio-fermentation and stereoselective fluorination. The use of biocatalysts and environmentally friendly solvents is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Fluocinolone Acetonide 22-Methyl Homologue undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation, particularly fluorination, at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrogen fluoride for fluorination.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which exhibit enhanced pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Fluocinolone Acetonide 22-Methyl Homologue has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, diabetic retinopathy, and non-infectious uveitis.
Wirkmechanismus
Fluocinolone Acetonide 22-Methyl Homologue exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . The compound also inhibits the release of arachidonic acid by inducing phospholipase A2 inhibitory proteins, further reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluocinolone Acetonide: The parent compound, widely used in dermatology.
Triamcinolone Acetonide: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: A high-potency corticosteroid used for treating severe skin conditions.
Uniqueness
Fluocinolone Acetonide 22-Methyl Homologue stands out due to its enhanced pharmacological activity, attributed to the 22-methyl group. This modification not only increases its potency but also improves its stability and bioavailability compared to its parent compound and other similar corticosteroids .
Eigenschaften
Molekularformel |
C23H28F2O6 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C23H28F2O6/c1-11-30-19-8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)17(28)9-21(13,3)23(19,31-11)18(29)10-26/h4-6,11,13-14,16-17,19,26,28H,7-10H2,1-3H3/t11?,13-,14-,16-,17-,19+,20-,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
KUAYISMWWBBCAR-UAFUFKTOSA-N |
Isomerische SMILES |
CC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)F |
Kanonische SMILES |
CC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
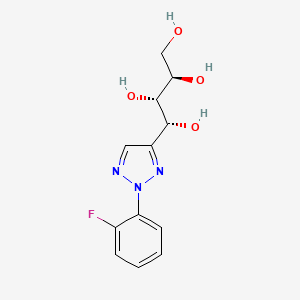
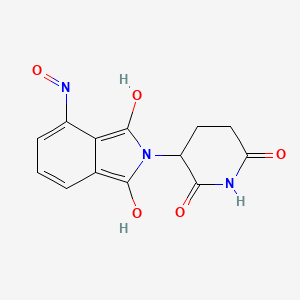
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
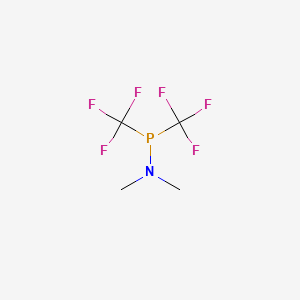
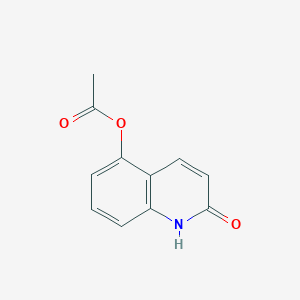
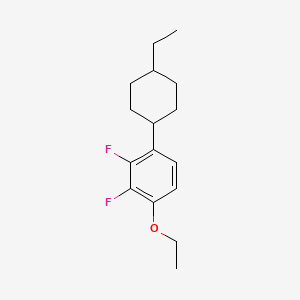
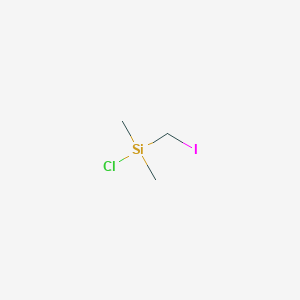
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
